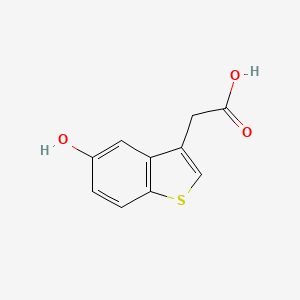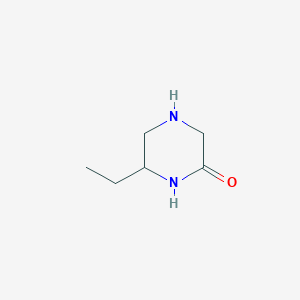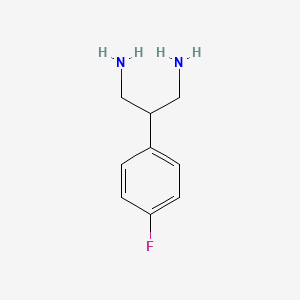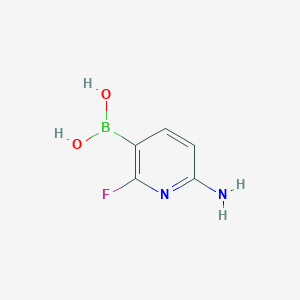![molecular formula C11H10N2O2S B12274600 Ethanone, 1-[2-(2-furanyl)-1,6-dihydro-4-methyl-6-thioxo-5-pyrimidinyl]-](/img/structure/B12274600.png)
Ethanone, 1-[2-(2-furanyl)-1,6-dihydro-4-methyl-6-thioxo-5-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furane-2-yl)-4-mercapto-6-méthylpyrimidin-5-yl)éthanone est un composé organique complexe qui présente un cycle furane, un cycle pyrimidine et un groupe mercapto.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(2-(Furane-2-yl)-4-mercapto-6-méthylpyrimidin-5-yl)éthanone implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la formation initiale du cycle furane, suivie de l'introduction du cycle pyrimidine et du groupe mercapto. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
1-(2-(Furane-2-yl)-4-mercapto-6-méthylpyrimidin-5-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe mercapto peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour modifier les cycles furane ou pyrimidine.
Substitution : Les cycles furane et pyrimidine peuvent subir des réactions de substitution pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers agents halogénants pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir que les transformations souhaitées se produisent efficacement.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe mercapto peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels sur les cycles furane ou pyrimidine.
Applications de la recherche scientifique
1-(2-(Furane-2-yl)-4-mercapto-6-méthylpyrimidin-5-yl)éthanone a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de 1-(2-(Furane-2-yl)-4-mercapto-6-méthylpyrimidin-5-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe mercapto peut former des liaisons covalentes avec les protéines cibles, inhibant potentiellement leur fonction. Les cycles furane et pyrimidine peuvent également interagir avec diverses molécules biologiques, contribuant à l'activité globale du composé.
Applications De Recherche Scientifique
1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The furan and pyrimidine rings may also interact with various biological molecules, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Acétylfurane : Un composé plus simple avec un cycle furane et un groupe acétyle.
2-Furyl méthylcétone : Un autre dérivé du furane avec un groupe fonctionnel cétone.
2-Acétylfurane : Similaire au 2-acétylfurane mais avec de légères différences structurelles.
Unicité
1-(2-(Furane-2-yl)-4-mercapto-6-méthylpyrimidin-5-yl)éthanone est unique en raison de la présence à la fois d'un cycle furane et d'un cycle pyrimidine, ainsi que d'un groupe mercapto. Cette combinaison de caractéristiques structurelles lui confère des propriétés chimiques et biologiques distinctes par rapport aux dérivés du furane plus simples.
Propriétés
Formule moléculaire |
C11H10N2O2S |
|---|---|
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
1-[2-(furan-2-yl)-4-methyl-6-sulfanylidene-5H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5,9H,1-2H3 |
Clé InChI |
DYFKDJSTKSQCND-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=S)C1C(=O)C)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12274520.png)

![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
![(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12274534.png)
![tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12274551.png)
![2-tert-butyl-1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274555.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12274559.png)
![5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile](/img/structure/B12274560.png)
![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12274567.png)



![4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12274588.png)

